Selective Suzuki–Miyaura Mono-Arylation at C-6 Over C-4 in 6-Bromo-4-chlorothienopyrimidine
6-Bromothieno[3,2-d]pyrimidine, as its 4-chloro derivative (6-bromo-4-chlorothieno[3,2-d]pyrimidine), enables selective mono-arylation at the C-6 position over C-4. Using Pd(OAc)₂ or Pd₂(dba)₃ as catalysts, the C-6/C-4 mono-arylation selectivity ratio is maximized, whereas more electron-rich ligands such as Pd(PPh₃)₄ and especially XPhos give a lower mono- to di-coupled product ratio. This selectivity is critical for iterative library synthesis and is not achievable with 7-bromo-4-chlorothieno[3,2-d]pyrimidine, which shows a different regiochemical preference due to altered electronic distribution [1].
| Evidence Dimension | Regioselectivity of Suzuki–Miyaura arylation (C-6 vs. C-4) |
|---|---|
| Target Compound Data | 6-bromo-4-chlorothieno[3,2-d]pyrimidine; highest C-6 selectivity achieved with Pd(OAc)₂ or Pd₂(dba)₃ |
| Comparator Or Baseline | 7-bromo-4-chlorothieno[3,2-d]pyrimidine; and Pd(PPh₃)₄ / XPhos conditions giving lower C-6 selectivity |
| Quantified Difference | Highest C-6/C-4 mono-arylation selectivity ratio obtained with Pd(OAc)₂ or Pd₂(dba)₃; significantly lower mono- to di-coupled product ratio observed with Pd(PPh₃)₄ and XPhos (exact ratio dependent on ligand and water content) |
| Conditions | Suzuki–Miyaura cross-coupling with arylboronic acids, Pd catalyst, varying water content and ligand systems (Tetrahedron 2012, 68, 9226–9233) |
Why This Matters
This regioselective reactivity enables chemists to sequentially install different aryl groups at C-6 and C-4, generating diverse trisubstituted thienopyrimidine libraries from a single precursor, which is not feasible with the 7-bromo isomer.
- [1] Bugge, S.; Kaspersen, S.J.; Sundby, E.; Hoff, B.H. Route selection in the synthesis of C-4 and C-6 substituted thienopyrimidines. Tetrahedron 2012, 68, 9226–9233. View Source
